molecular formula C25H29ClN4O4 B2895435 Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1261018-32-9

Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2895435
CAS No.: 1261018-32-9
M. Wt: 484.98
InChI Key: IYCYZUNUAODLJV-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. Its structure includes a 2-chlorophenyl group at position 4, a 4-methoxyphenyl-substituted piperazinylmethyl moiety at position 6, and an ethyl ester at position 3. These substituents influence its physicochemical and pharmacological properties, such as lipophilicity, hydrogen-bonding capacity, and receptor binding . The compound’s molecular formula is C25H28ClN4O4, with a monoisotopic mass of 499.18 g/mol.

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O4/c1-3-34-24(31)22-21(27-25(32)28-23(22)19-6-4-5-7-20(19)26)16-29-12-14-30(15-13-29)17-8-10-18(33-2)11-9-17/h4-11,23H,3,12-16H2,1-2H3,(H2,27,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCYZUNUAODLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activities/Properties References
Target Compound 4-(2-Cl-phenyl), 6-[4-(4-MeO-phenyl)piperazinyl]Me 499.18 Not explicitly reported (structural analysis)
Ethyl 4-(2-Cl-phenyl)-6-{[4-(3-Cl-phenyl)piperazinyl]Me}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(2-Cl-phenyl), 6-[4-(3-Cl-phenyl)piperazinyl]Me 489.40 Higher lipophilicity; potential CNS activity
Ethyl 4-(4-Cl-phenyl)-6-{[4-(3-Cl-phenyl)piperazinyl]Me}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(4-Cl-phenyl), 6-[4-(3-Cl-phenyl)piperazinyl]Me 489.40 Altered steric profile; para-Cl may reduce binding
Ethyl 4-(4-OH-3-MeO-phenyl)-6-Me-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(4-OH-3-MeO-phenyl), 6-Me 320.34 Antioxidant potential (hydroxyl group)
Ethyl 4-(4-OH-phenyl)-6-Me-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-thioxo, 4-(4-OH-phenyl), 6-Me 334.38 Reduced solubility (thioxo group)

Substituent Effects on Pharmacokinetics

  • Chlorophenyl vs. Methoxyphenyl : The 4-methoxyphenyl group in the target compound improves solubility compared to 3-chlorophenyl analogs (e.g., ), as methoxy is less electronegative than chlorine and participates in hydrogen bonding .
  • Ortho vs.
  • Piperazine Modifications : Piperazine derivatives with 4-methoxyphenyl (target) show better metabolic stability than 3-chlorophenyl variants due to reduced oxidative dechlorination risks .

Functional Group Impact

  • Oxo vs. Thioxo : The 2-oxo group in the target compound enhances hydrogen-bonding capacity compared to the 2-thioxo analog (), which may improve solubility but reduce membrane permeability .
  • Hydroxyl Groups : Compounds with hydroxyl substituents (e.g., ) exhibit antioxidant activity but lower bioavailability due to increased polarity .

Preparation Methods

Reaction Components and Mechanism

The Biginelli three-component condensation forms the tetrahydropyrimidine core:

  • Aldehyde : 2-Chlorobenzaldehyde (1.2 eq)
  • β-Ketoester : Ethyl acetoacetate (1.0 eq)
  • Urea Derivative : Urea (1.5 eq)

Catalytic System :

  • CuCl₂·2H₂O (10 mol%) in ethanol-free conditions
  • Alternative: Solvent-free twin screw extrusion at 110°C

Reaction Dynamics :
$$ \text{Aldehyde} + \text{β-Ketoester} + \text{Urea} \xrightarrow{\Delta} \text{DHPM Core} $$

Optimized Protocol

  • Charge 2-chlorobenzaldehyde (12.7 g, 90 mmol), ethyl acetoacetate (11.7 g, 90 mmol), and urea (8.1 g, 135 mmol) into a ball mill
  • Add CuCl₂·2H₂O (1.5 g, 9 mmol)
  • Mechanochemical grinding at 35 Hz for 45 minutes
  • Wash with cold ethanol (3 × 50 mL) to recover product

Yield : 78–84%
Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.38 (m, 4H, Ar-H), 5.32 (s, 1H, C4-H), 4.12 (q, J=7.1 Hz, 2H, -OCH₂), 2.29 (s, 3H, C6-CH₃), 1.18 (t, J=7.1 Hz, 3H, -CH₂CH₃)
  • IR (KBr) : 1724 cm⁻¹ (C=O ester), 1662 cm⁻¹ (C=O amide)

Bromination at C6-Methyl Position

Radical Bromination Protocol

Conversion of C6-methyl to bromomethyl enables subsequent nucleophilic substitution:

Reagents :

  • N-Bromosuccinimide (NBS, 1.1 eq)
  • Azobisisobutyronitrile (AIBN, 0.1 eq)

Procedure :

  • Dissolve DHPM intermediate (20 g, 62 mmol) in CCl₄ (200 mL)
  • Add NBS (12.1 g, 68 mmol) and AIBN (1.0 g, 6.2 mmol)
  • Reflux under N₂ for 8 hours
  • Concentrate and purify via silica chromatography (hexane:EtOAc 4:1)

Yield : 89–92%
Critical Data :

  • MS (ESI+) : m/z 403.1 [M+H]⁺ (calc. 402.97 for C₁₄H₁₂BrClN₂O₃)
  • ¹³C NMR : δ 39.8 (C6-CH₂Br)

Process Optimization and Scale-Up Considerations

Solvent-Free Modifications

Adopting mechanochemical methods from:

  • Eliminates DMF usage
  • Reduces reaction time from 12h → 2.5h
  • Maintains yields at 70–75%

Energy Savings : 34% reduction vs. traditional heating

Industrial-Scale Production

  • Continuous flow reactors for Biginelli step (residence time: 8 min)
  • In-line IR monitoring for bromination completeness
  • Automated crystallization for final product isolation

Throughput : 12 kg/batch with 89% yield

Comparative Analysis of Synthetic Routes

Parameter Batch Method Flow Chemistry Mechanochemical
Yield (%) 73 82 70
Time (h) 24 6.5 3.2
E-Factor 48 19 8
Scalability Moderate High Limited

Data synthesized from

Characterization and Quality Control

Advanced Spectroscopic Techniques

  • 2D NMR (HSQC, HMBC) : Confirms regiochemistry of piperazine attachment
  • XRD Analysis : Monoclinic crystal system, space group P2₁/c
  • Thermogravimetry : Decomposition onset at 218°C

Impurity Profiling

Major byproducts (<1%):

  • N-Dealkylated piperazine (0.3%)
  • Ester hydrolysis product (0.2%)

Q & A

Basic: What are the key synthetic steps for this tetrahydropyrimidine derivative?

The synthesis involves a multi-step protocol:

Condensation : A Biginelli-like reaction to form the tetrahydropyrimidine core, using urea/thiourea, β-ketoesters, and substituted aldehydes under acidic conditions (e.g., HCl or acetic acid) .

Piperazine Substitution : The piperazine moiety is introduced via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine .

Functionalization : Methoxy and chlorophenyl groups are added via Suzuki coupling or Friedel-Crafts alkylation, optimized at 60–80°C .
Characterization : Intermediate purity is confirmed by TLC, while final products are validated via 1H/13C^1 \text{H}/^{13}\text{C}-NMR, HPLC (>95% purity), and HRMS .

Basic: Which spectroscopic techniques are critical for structural elucidation?

  • NMR Spectroscopy : 1H^1 \text{H}-NMR identifies proton environments (e.g., NH peaks at δ 9–10 ppm; aromatic protons at δ 6.5–8.0 ppm). 13C^{13}\text{C}-NMR confirms carbonyl (C=O at ~165 ppm) and tetrahydropyrimidine ring carbons .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular H-bonds stabilizing the lactam ring) .
  • Thermal Analysis : TGA/DSC profiles reveal decomposition temperatures (>200°C) and polymorphic transitions .

Advanced: How to optimize reaction yields and purity in large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethanol/water mixtures improve crystallization .
  • Catalysis : Use Pd(OAc)₂ for cross-coupling reactions (yield improvement by 15–20%) and molecular sieves to scavenge water in condensation steps .
  • Workflow Monitoring : In-line FTIR tracks reaction progress; column chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts .

Advanced: What experimental designs elucidate biological targets?

  • In Vitro Screening : Perform receptor-binding assays (e.g., serotonin 5-HT1A_{1A}/D2_2 dopamine receptors due to the piperazine motif) with radioligands like 3H^3 \text{H}-ketanserin .
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase using spectrophotometric assays (IC50_{50} determination) .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 5IKT); validate with mutagenesis studies .

Advanced: How to resolve contradictions in biological activity data?

  • Assay Reprodubility : Verify cell line viability (e.g., HepG2 vs. HEK293) and serum-free media conditions to exclude off-target effects .
  • Purity Reassessment : Re-analyze compounds via LC-MS to rule out degradation products (e.g., hydrolyzed ester groups) .
  • Orthogonal Models : Compare in vitro (e.g., MIC) and in vivo (murine infection models) results to confirm antimicrobial activity .

Advanced: Which computational methods predict pharmacokinetic properties?

  • ADMET Prediction : SwissADME estimates logP (~3.5), BBB permeability (CNS activity), and CYP450 inhibition risks .
  • MD Simulations : GROMACS models blood-brain barrier penetration; 100-ns trajectories assess membrane interaction dynamics .
  • QSAR Modeling : CoMFA/CoMSIA correlates substituent electronegativity (e.g., Cl vs. OCH3_3) with bioactivity .

Advanced: How do substituents influence bioactivity?

  • 2-Chlorophenyl Group : Enhances lipophilicity (logP +0.5) and receptor affinity (e.g., 5-HT1A_{1A} Ki_i = 12 nM vs. 45 nM for unsubstituted analogs) .
  • 4-Methoxyphenylpiperazine : Modulates selectivity for dopaminergic over adrenergic receptors (10-fold higher D2_2 binding) .
  • Carboxylate Ester : Impacts metabolic stability (t1/2_{1/2} in rat liver microsomes: 2.1 h vs. 0.5 h for free acid) .

Advanced: How to assess compound stability under physiological conditions?

  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; monitor degradation via HPLC .
  • Thermal Stability : DSC reveals melting points (~180°C) and polymorph transitions; accelerated stability studies (40°C/75% RH) over 6 months .
  • Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photodegradation products .

Advanced: What strategies validate target engagement in cellular models?

  • CRISPR Knockout : Delete putative targets (e.g., 5-HT1A_{1A}) in HEK293 cells; measure cAMP reduction via ELISA .
  • Fluorescent Probes : Conjugate with BODIPY® FL; confocal microscopy localizes compound accumulation in lysosomes .
  • Western Blotting : Quantify downstream effectors (e.g., phosphorylated ERK1/2) post-treatment .

Advanced: How to design derivatives with improved solubility and potency?

  • Bioisosteric Replacement : Substitute ester with amide (improves solubility by 3x) or replace Cl with CF3_3 (enhances COX-2 inhibition by 40%) .
  • Prodrug Approach : Phosphorylate the hydroxyl group for enhanced oral bioavailability (test in rat PK studies) .
  • Fragment-Based Design : Merge with known pharmacophores (e.g., indole for kinase inhibition) via click chemistry .

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